4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H23NO4. It is characterized by a benzaldehyde core substituted with a methoxy group and a piperidine derivative. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Derivative: The starting material, 2,6-dimethylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethoxy group.
Aldehyde Formation: The intermediate is then subjected to a formylation reaction to introduce the benzaldehyde moiety.
Methoxylation: Finally, the compound is methoxylated to yield the target molecule.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the reaction sequence. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology
This compound can be used in the development of biologically active molecules. Its structural features allow for modifications that can lead to potential pharmaceuticals or bioactive compounds.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties. Research into its analogs could lead to the discovery of new drugs with therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The piperidine moiety can enhance binding affinity to certain biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
- 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzyl alcohol
Uniqueness
Compared to its analogs, 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is unique due to the presence of the methoxy group on the benzaldehyde ring. This substitution can significantly influence its chemical reactivity and biological activity, making it a distinct compound for various applications.
Properties
IUPAC Name |
4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-5-4-6-13(2)18(12)17(20)11-22-15-8-7-14(10-19)9-16(15)21-3/h7-10,12-13H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRXJNEDRBRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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